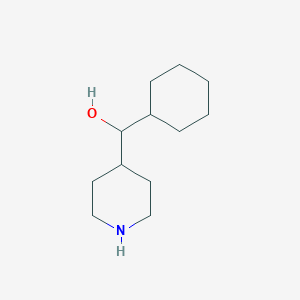

Cyclohexyl(piperidin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl(piperidin-4-yl)methanol is a compound that features a cyclohexyl group attached to a piperidine ring, which is further connected to a methanol group. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis . Piperidine derivatives are widely used in the development of drugs due to their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(piperidin-4-yl)methanol typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include the use of solvents like acetonitrile or methanol, which influence the regioselectivity of the cyclization process .

Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, focus on optimizing yield and selectivity. These methods often employ multicomponent reactions and catalytic hydrogenation to streamline the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexyl(piperidin-4-yl)ketone, while reduction can produce cyclohexyl(piperidin-4-yl)methane .

Aplicaciones Científicas De Investigación

Pharmacological Potential

1.1 Anticancer Activity

Cyclohexyl(piperidin-4-yl)methanol derivatives have been investigated for their inhibitory effects on various cancer-related enzymes. For instance, studies have shown that compounds containing a piperidine moiety exhibit activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells. The inhibition of DHFR by these compounds suggests their potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance potency .

1.2 Antihistaminic Properties

Research has indicated that this compound derivatives may possess antihistaminic properties. A patent describes novel derivatives that demonstrate significant activity against histamine receptors, which could be beneficial in treating allergic reactions and other histamine-related conditions .

Synthesis and Structural Modifications

2.1 Synthetic Routes

The synthesis of this compound typically involves the condensation of cyclohexyl amines with piperidine derivatives, followed by reduction processes to yield the desired alcohol form. Various synthetic strategies have been documented, showcasing the versatility of the compound in generating analogs with modified biological activities .

2.2 Structure-Activity Relationships

The structural modifications of this compound can significantly influence its biological activity. For example, altering substituents on the aromatic rings or piperidine nitrogen can enhance inhibitory effects against specific targets like DHFR or other enzymes involved in cancer proliferation .

Biological Studies

3.1 In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. Additionally, in vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of these compounds, which are critical for their development as therapeutic agents .

3.2 Mechanisms of Action

The mechanisms through which this compound exerts its effects are being actively researched. Preliminary findings suggest that these compounds may interfere with critical pathways involved in cell division and survival, making them promising candidates for further development in cancer therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of Cyclohexyl(piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Piperine: An alkaloid with antioxidant and anticancer properties.

Evodiamine: Known for its antiproliferative effects on cancer cells.

Matrine: Exhibits anti-inflammatory and anticancer activities.

Berberine: Used for its antimicrobial and anticancer properties.

Tetrandine: Shows potential in treating various types of cancer.

Uniqueness: Cyclohexyl(piperidin-4-yl)methanol stands out due to its unique combination of a cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Cyclohexyl(piperidin-4-yl)methanol, a piperidine derivative, has garnered interest in the scientific community for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a piperidine ring with a hydroxymethyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Target Interaction

Piperidine derivatives typically exhibit a broad spectrum of biological activities, including interactions with various receptors and enzymes. This compound is believed to engage in multiple biochemical pathways, contributing to its pharmacological effects.

Biochemical Pathways

Research indicates that piperidine derivatives can modulate several biochemical pathways, potentially affecting cellular processes such as proliferation, apoptosis, and metabolic regulation .

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. This effect is likely mediated through mechanisms such as enzyme inhibition and alterations in gene expression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 10.5 | Antiproliferative |

| MCF-7 | 12.3 | Induces apoptosis |

| A549 | 15.0 | Inhibits migration |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound demonstrates favorable absorption characteristics.

- Distribution : It shows good tissue distribution, which is essential for its bioactivity.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations that could affect its activity and toxicity profiles .

Case Study 1: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, this compound was evaluated for its anticancer properties against various cell lines. The results indicated significant cytotoxicity, particularly in HepG2 cells, highlighting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

A recent investigation into the molecular mechanisms revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a targeted approach in cancer therapy .

Propiedades

IUPAC Name |

cyclohexyl(piperidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFHOWWIQBWWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.